Cas no 57646-80-7 (3-Formyl-5-methoxy-1H-indole-2-carboxylic acid)

3-Formyl-5-methoxy-1H-indole-2-carboxylic acid is a versatile indole derivative with significant utility in organic synthesis and pharmaceutical research. Its structural features—a formyl group at the 3-position and a methoxy substituent at the 5-position—make it a valuable intermediate for constructing complex heterocyclic compounds. The carboxylic acid functionality enhances its reactivity, enabling further derivatization through coupling or condensation reactions. This compound is particularly useful in the synthesis of bioactive molecules, including potential drug candidates, due to its ability to serve as a scaffold for functionalization. Its high purity and well-defined structure ensure reproducibility in research applications.
3-Formyl-5-methoxy-1H-indole-2-carboxylic acid structure
57646-80-7 structure
Product Name:3-Formyl-5-methoxy-1H-indole-2-carboxylic acid
CAS No:57646-80-7
MF:C11H9NO4
MW:219.193463087082
MDL:MFCD06618356
CID:1068436
PubChem ID:4777846
Update Time:2025-06-30

3-Formyl-5-methoxy-1H-indole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Formyl-5-methoxy-1H-indole-2-carboxylic acid
    • SCHEMBL1429238
    • G47193
    • SY211701
    • MFCD06618356
    • 1H-Indole-2-carboxylic acid, 3-formyl-5-methoxy-
    • CS-0246499
    • BBL030552
    • ALBB-007754
    • AKOS004119467
    • 57646-80-7
    • EN300-331824
    • VS-09888
    • 3-Formyl-5-methoxy-1H-indole-2-carboxylic acid, AldrichCPR
    • NZXXOJMGRWQUOZ-UHFFFAOYSA-N
    • Z1508941220
    • STK504765
    • 3-formyl-5-methoxy-1H-indole-2-carboxylicacid
    • DB-366493
    • MDL: MFCD06618356
    • Inchi: 1S/C11H9NO4/c1-16-6-2-3-9-7(4-6)8(5-13)10(12-9)11(14)15/h2-5,12H,1H3,(H,14,15)
    • InChI Key: NZXXOJMGRWQUOZ-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC2=C(C=1)C(C=O)=C(C(=O)O)N2

Computed Properties

  • Exact Mass: 219.05315777g/mol
  • Monoisotopic Mass: 219.05315777g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 79.4Ų

3-Formyl-5-methoxy-1H-indole-2-carboxylic acid Security Information

  • HazardClass:IRRITANT

3-Formyl-5-methoxy-1H-indole-2-carboxylic acid Pricemore >>

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3-Formyl-5-methoxy-1H-indole-2-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:57646-80-7)3-Formyl-5-methoxy-1H-indole-2-carboxylic acid
Order Number:A1164762
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:22
Price ($):320.0
Email:sales@amadischem.com

Additional information on 3-Formyl-5-methoxy-1H-indole-2-carboxylic acid

3-Formyl-5-methoxy-1H-indole-2-carboxylic acid: A Comprehensive Overview

The compound with CAS No 57646-80-7, commonly referred to as 3-formyl-5-methoxy-1H-indole-2-carboxylic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indole family, a class of heterocyclic aromatic compounds that are widely studied due to their diverse biological activities and structural versatility. The indole core of this molecule serves as a platform for various functional groups, making it a valuable substrate for further chemical modifications and applications.

Recent advancements in synthetic chemistry have enabled the precise synthesis of 3-formyl-5-methoxy-1H-indole-2-carboxylic acid through innovative methodologies. Researchers have employed strategies such as oxidative coupling, Friedel-Crafts acylation, and Suzuki-Miyaura coupling reactions to construct the indole skeleton and introduce the desired substituents. These methods not only enhance the efficiency of synthesis but also allow for the incorporation of additional functional groups, expanding the potential applications of this compound.

The biological activity of 3-formyl-5-methoxy-1H-indole-2-carboxylic acid has been a focal point of recent studies. Investigations into its pharmacological properties have revealed promising results in areas such as anti-inflammatory activity, antioxidant effects, and potential anticancer properties. For instance, studies have demonstrated that this compound exhibits significant radical scavenging activity, which could be harnessed in the development of novel therapeutic agents targeting oxidative stress-related diseases.

In addition to its biological applications, 3-formyl-5-methoxy-1H-indole-2-carboxylic acid has shown potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as field-effect transistors and light-emitting diodes. Researchers have explored its ability to form self-assembled monolayers and its compatibility with various semiconductor materials, paving the way for its integration into advanced electronic devices.

From a structural perspective, the indole core of this compound plays a crucial role in determining its reactivity and functionality. The presence of electron-donating groups such as the methoxy (-OCH₃) and formyl (-CHO) substituents enhances the molecule's conjugation and stabilizes its excited states. These features contribute to its photophysical properties, making it an attractive candidate for applications in optoelectronics and sensing technologies.

Recent collaborative efforts between chemists and biologists have shed light on the metabolic pathways involving 3-formyl-5-methoxy-1H-indole-2-carboxylic acid. Studies have identified key enzymes responsible for its biosynthesis and degradation, providing insights into its role within cellular systems. This knowledge is invaluable for designing bio-inspired synthetic routes and optimizing its production on an industrial scale.

The environmental impact of synthesizing 3-formyl-5-methoxy-1H-indole-2-carboxylic acid has also been a topic of interest. Green chemistry approaches, such as catalytic asymmetric synthesis and solvent-free reactions, have been implemented to minimize waste generation and reduce energy consumption during production. These sustainable practices align with global efforts to promote eco-friendly chemical manufacturing processes.

In conclusion, 3-formyl-5-methoxy-1H-indole-2-carboxylic acid stands at the intersection of cutting-edge research in organic synthesis, pharmacology, and materials science. Its versatile structure and diverse applications position it as a key molecule for future innovations across multiple disciplines. As research continues to uncover new facets of this compound's potential, it is poised to make significant contributions to both academic advancements and industrial applications.

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Amadis Chemical Company Limited
(CAS:57646-80-7)3-Formyl-5-methoxy-1H-indole-2-carboxylic acid
A1164762
Purity:99%
Quantity:1g
Price ($):320.0
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